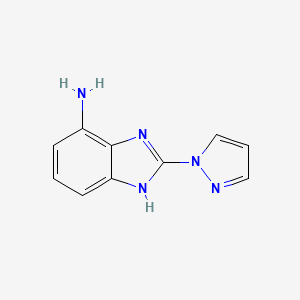
1-(2-Hydrazinylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydrazinylethyl)piperazine is an organic compound that features a piperazine ring substituted with a hydrazinylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Hydrazinylethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine, which is then further reacted with hydrazine to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include steps such as distillation and purification to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydrazinylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted piperazine compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydrazinylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-(2-Hydrazinylethyl)piperazine involves its interaction with various molecular targets. The hydrazinylethyl group can form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Hydroxyethyl)piperazine
- 1-(2-Chloroethyl)piperazine
- 1-(2-Aminoethyl)piperazine
Comparison: 1-(2-Hydrazinylethyl)piperazine is unique due to the presence of the hydrazinylethyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to 1-(2-Hydroxyethyl)piperazine, it has a more reactive hydrazine group, making it suitable for different types of chemical reactions and applications .
Eigenschaften
Molekularformel |
C6H16N4 |
|---|---|
Molekulargewicht |
144.22 g/mol |
IUPAC-Name |
2-piperazin-1-ylethylhydrazine |
InChI |
InChI=1S/C6H16N4/c7-9-3-6-10-4-1-8-2-5-10/h8-9H,1-7H2 |
InChI-Schlüssel |
XTHQMNYSCVRMIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)






![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)



![3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)
![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)

